molecular formula C16H30O2 B14446208 Hexadec-14-enoic acid CAS No. 75925-28-9

Hexadec-14-enoic acid

Cat. No.: B14446208
CAS No.: 75925-28-9
M. Wt: 254.41 g/mol
InChI Key: QCXCQOTVASUIBX-UHFFFAOYSA-N
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Description

Hexadec-14-enoic acid is a monounsaturated fatty acid with a 16-carbon backbone and a double bond located at position 14 (C14–C15). Its molecular formula is C₁₆H₃₀O₂, and its molecular weight is 254.4 g/mol. Natural occurrences of similar unsaturated fatty acids are often associated with plant or microbial lipids, where they contribute to fluidity and signaling functions.

Properties

CAS No.

75925-28-9

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

hexadec-14-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-3H,4-15H2,1H3,(H,17,18)

InChI Key

QCXCQOTVASUIBX-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadec-14-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the partial hydrogenation of hexadecynoic acid, which introduces a double bond at the desired position. The reaction typically uses a palladium catalyst under controlled hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as marine oils or plant oils. The process includes steps like solvent crystallization and molecular distillation to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Hexadec-14-enoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hexadec-14-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexadec-14-enoic acid involves its interaction with various molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, influencing metabolic processes. For example, it can inhibit prostaglandin synthesis, which contributes to its anti-inflammatory effects . Additionally, it may modulate lipid metabolism and cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Double Bond Position(s) Functional Groups Biological Relevance Reference
This compound C₁₆H₃₀O₂ 254.4 14 Carboxylic acid, alkene Membrane fluidity, lipid signaling
(Z)-16-((2R,3S)-3-ethyloxiran-2-yl)this compound C₂₀H₃₆O₃ 324.27 14 (Z) + epoxy group Carboxylic acid, epoxy Secondary metabolite in fungi (e.g., Ganoderma spores)
14-Methylhexadec-9-enoic acid C₁₇H₃₂O₂ 268.40 9 (Z/E) Carboxylic acid, methyl branch Potential interactions with NF-κB, MAPK pathways
5(Z),14(Z)-Eicosadienoic acid C₂₀H₃₆O₂ 308.5 5 (Z), 14 (Z) Carboxylic acid, diene Lipid signaling, inflammation modulation
Hexa-2,4-dienoic acid C₆H₈O₂ 128.12 2 (E), 4 (E) Carboxylic acid, diene Industrial applications (preservatives)

Detailed Comparisons

Epoxy Derivative: (Z)-16-((2R,3S)-3-ethyloxiran-2-yl)this compound

  • Structure : Features an epoxy group at C16 and retains the C14 double bond.
  • Properties: Higher molecular weight (324.27 g/mol) and polarity due to the oxygen-rich epoxy group. Detected in Ganoderma spores, suggesting a role in fungal secondary metabolism .

Methyl-Branched Analog: 14-Methylhexadec-9-enoic acid

  • Structure : Methyl group at C14 and a double bond at C7.
  • Properties : Increased hydrophobicity (XlogP = 6.40) due to the methyl branch, likely reducing membrane fluidity compared to unbranched analogs. Predicted targets include NF-κB and PI3-kinase, implicating roles in inflammatory or metabolic pathways .
  • Contrast: The shifted double bond (C9 vs.

Long-Chain Diene: 5(Z),14(Z)-Eicosadienoic acid

  • Structure : 20-carbon chain with conjugated double bonds at C5 and C14.
  • Properties : The diene system increases rigidity but retains fluidity due to the Z configuration. Classified as low hazard, with applications in lipidomics and inflammation studies .
  • Contrast : The longer chain and additional double bond enable distinct interactions with enzymes like lipoxygenases or cyclooxygenases.

Short-Chain Diene: Hexa-2,4-dienoic acid

  • Structure: Six-carbon dienoic acid with trans-configuration.
  • Properties : High reactivity due to conjugated double bonds; used industrially as a preservative (e.g., sorbic acid). Lower melting point compared to long-chain acids .
  • Contrast : The short chain limits its integration into lipid membranes but enhances solubility in aqueous systems.

Research Implications and Gaps

  • Structural Determinants : The position of unsaturation (C14 vs. C9) and branching (methyl vs. epoxy) critically influence interactions with proteins like NF-κB or transport systems .
  • Industrial Relevance: Shorter analogs (e.g., Hexa-2,4-dienoic acid) dominate commercial applications, whereas longer-chain variants remain understudied in therapeutic contexts .

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